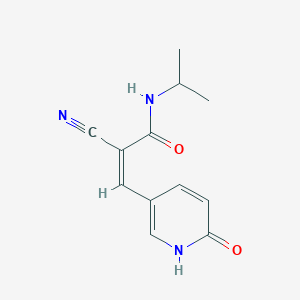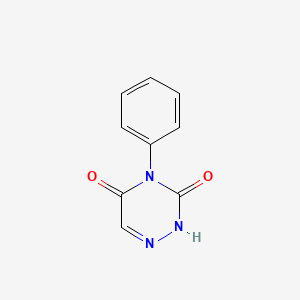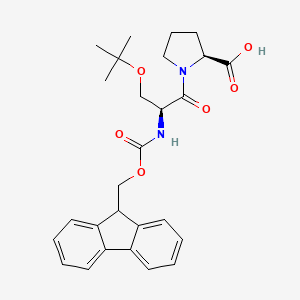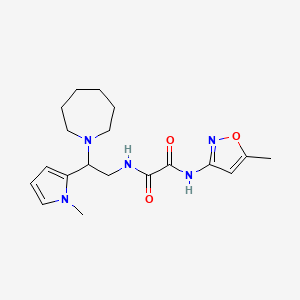
N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that has been studied for its potential as a SecA inhibitor . SecA is a key component of the bacterial Sec-dependent secretion machinery and is considered a promising antibacterial drug target .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop inhibitors of SecA . The synthesis process involves the creation of 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 6-oxo-1,6-dihydropyrimidine-5-carbonitrile core, which is essential for its potential inhibitory activity .Aplicaciones Científicas De Investigación
Improved Synthesis and Biological Applications
The research on analogues of this compound, like the synthesis and evaluation of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its derivatives, demonstrates their utility in predicting antitumor efficacy of drugs like gemcitabine. These compounds, through specific binding to human equilibrative nucleoside transporter 1 (hENT1), offer insights into the potential antitumor efficacy, making them valuable in cancer research and therapy planning (Robins et al., 2010).
Herbicidal Activity
Another area of application involves the synthesis of derivatives with herbicidal activities. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were found to exhibit significant herbicidal activity against various dicotyledonous weeds, demonstrating the compound's utility in agricultural research and potential for development into new herbicides (Wu et al., 2011).
Anticancer and Anticonvulsant Properties
The compound's derivatives have been studied for their potential in treating various diseases. For example, benzothiazole derivatives have shown promising anticonvulsant activities in preclinical models, indicating their potential as new treatments for epilepsy (Liu et al., 2016). Similarly, imidazothiadiazole analogs have been evaluated for their anticancer properties, showcasing the versatility of this compound's framework in designing new therapeutic agents (Abu-Melha, 2021).
Imaging and Diagnostic Applications
Furthermore, fluorinated derivatives of this compound, like [(18)F]Fluoromethyl-PBR28, have been developed as potential radiotracers for imaging neuroinflammation in rat models using positron emission tomography (PET). This application highlights the compound's relevance in neurology and diagnostics, offering tools for better understanding and monitoring of neuroinflammatory conditions (Moon et al., 2014).
Mecanismo De Acción
This compound is being studied for its potential as a SecA inhibitor . SecA is an ATPase-driven “motor” that couples the hydrolysis of ATP to the stepwise translocation of preproteins across the bacterial cytoplasmic membrane . Inhibiting SecA could potentially disrupt this process and have antimicrobial effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O2S/c15-9-3-1-8(2-4-9)6-19-12(23)7-24-13-20-10(14(16,17)18)5-11(22)21-13/h1-5H,6-7H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNAIKPQGQRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)spiro[2.3]hexan-5-one](/img/structure/B2461939.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2461943.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2461945.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2461950.png)




![N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2461959.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2461960.png)
